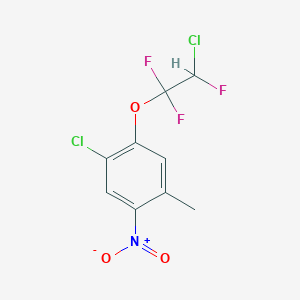
Phenyl 2-chloro-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-chloro-3,3,3-trifluoropropanoate (FTCP) is a synthetic organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. FTCP is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of future directions.
Applications De Recherche Scientifique
Phenyl 2-chloro-3,3,3-trifluoropropanoate is widely used in scientific research applications due to its versatility. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. In addition, this compound has been used in the investigation of future directions, such as the development of new drugs and treatments.
Mécanisme D'action
Phenyl 2-chloro-3,3,3-trifluoropropanoate acts as a catalyst in the synthesis of organic compounds. It is able to facilitate the reaction of two reactants, allowing them to form a new product. In addition, this compound has been shown to act as a proton acceptor, allowing it to bind to other molecules and form new compounds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also easy to handle. In addition, this compound is very stable and can be stored for long periods of time without degrading. However, it is important to note that this compound is highly toxic and should be handled with caution.
Orientations Futures
Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of potential future applications. It could be used in the development of new drugs, as well as in the study of biochemical and physiological effects. In addition, this compound could be used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. Finally, this compound could be used in the investigation of new treatments for diseases and disorders, such as depression and anxiety.
Méthodes De Synthèse
Phenyl 2-chloro-3,3,3-trifluoropropanoate is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-3,3,3-trifluoropropanoic acid with phenylmagnesium bromide in the presence of a base such as potassium hydroxide. This reaction yields a Grignard reagent, which is then reacted with carbon dioxide to form the desired product, this compound. The reaction can be carried out at room temperature or in a sealed container at slightly elevated temperatures.
Propriétés
IUPAC Name |
phenyl 2-chloro-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7(9(11,12)13)8(14)15-6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVAFJJUSXBCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)









![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
